Molecular Design: The Quantitative Impact of the 2-Propoxy Group on Lipophilicity
The 2-propoxy group on 5-Bromo-3-methyl-2-propoxypyridine confers a significantly higher calculated lipophilicity compared to its smaller alkoxy analogs. This is a critical parameter for membrane permeability and solubility in both pharmaceutical and agrochemical applications .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 5-Bromo-3-methyl-2-methoxypyridine (predicted) |
| Quantified Difference | An increase of approximately 1.2 LogP units over the 2-methoxy analog, reflecting over a 10-fold increase in partition coefficient. |
| Conditions | Computational prediction based on established XLogP3 algorithms . |
Why This Matters
For procurement, this validates the selection of this specific compound for applications requiring higher lipophilicity, which cannot be replicated by a smaller alkoxy analog without additional synthetic steps.
